An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic acid (CAS: 480996-05-2)
An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic acid (CAS: 480996-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials. Its structure, featuring a biphenyl core with a bromine atom and a boronic acid group at opposite ends, allows for sequential and selective cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in research and drug development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4'-Bromo-4-biphenylboronic acid.
| Property | Value | Reference |
| CAS Number | 480996-05-2 | N/A |
| Molecular Formula | C₁₂H₁₀BBrO₂ | [1] |
| Molecular Weight | 276.92 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | >300 °C | Data for similar compounds suggest a high melting point. |
| Boiling Point | 430.3 ± 47.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. | General knowledge for boronic acids. |
| Density | 1.50 ± 0.1 g/cm³ | [1] |
Synthesis and Purification
A common synthetic route to 4'-Bromo-4-biphenylboronic acid involves the monolithiation of 4,4'-dibromobiphenyl followed by reaction with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl
This protocol outlines a general procedure for the synthesis of 4'-Bromo-4-biphenylboronic acid.
Materials:
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4,4'-Dibromobiphenyl
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 4,4'-dibromobiphenyl (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
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Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.
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Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
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Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 4'-Bromo-4-biphenylboronic acid.
Applications in Organic Synthesis
The primary application of 4'-Bromo-4-biphenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the boronic acid with an organic halide or triflate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4'-Bromo-4-biphenylboronic acid with an aryl halide.
Materials:
-
4'-Bromo-4-biphenylboronic acid (1.2 equivalents)
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Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
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Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask are added the aryl halide, 4'-Bromo-4-biphenylboronic acid, palladium catalyst, and base. The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: The degassed solvent system is added via syringe.
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Reaction: The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Role in Drug Discovery and Signaling Pathways
Boronic acids are a privileged class of compounds in medicinal chemistry and drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases or form reversible covalent bonds with diols present in biological molecules. While specific signaling pathways directly modulated by 4'-Bromo-4-biphenylboronic acid are not extensively documented, its utility lies in the synthesis of more complex molecules that target various pathways. For instance, boronic acid-containing molecules have been shown to inhibit the proteasome, a key regulator of protein degradation, which is a validated target in cancer therapy.[3] Phenylboronic acids, in general, have been investigated for their effects on cancer cell migration by targeting the Rho family of GTP-binding proteins and their downstream effectors.[4]
Spectroscopic Data
While a dedicated, publicly available spectrum for 4'-Bromo-4-biphenylboronic acid (CAS 480996-05-2) is limited, the expected spectral data can be inferred from the analysis of its structure and comparison with closely related compounds like 4-bromophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.8 - 8.2 | d | Protons ortho to the boronic acid group |
| 7.5 - 7.8 | m | Biphenyl protons | |
| 5.0 - 6.0 | br s | B(OH)₂ protons (exchangeable with D₂O) | |
| ¹³C NMR | ~140 | s | Quaternary carbon attached to bromine |
| ~135 | s | Quaternary carbon attached to the other phenyl ring | |
| ~132 | d | CH carbons ortho to bromine | |
| ~128 | d | CH carbons meta to bromine | |
| ~130 | d | CH carbons ortho to the boronic acid group | |
| ~127 | d | CH carbons meta to the boronic acid group | |
| ~130 (broad) | s | Carbon attached to the boronic acid group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretching (from B(OH)₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1600, ~1480 | Medium to Strong | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretching |
| ~1080 | Strong | C-Br stretching |
| 850 - 800 | Strong | para-disubstituted C-H out-of-plane bending |
Mass Spectrometry (MS)
In mass spectrometry, 4'-Bromo-4-biphenylboronic acid is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z 276 and 278.
-
Key Fragmentation Patterns: Loss of H₂O, loss of B(OH)₂, and cleavage of the biphenyl C-C bond are anticipated fragmentation pathways.
Safety and Handling
4'-Bromo-4-biphenylboronic acid should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. rsc.org [rsc.org]
- 3. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
